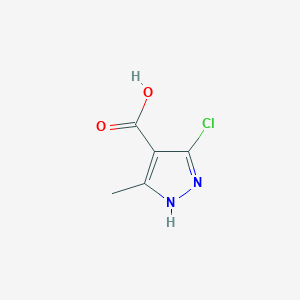

5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid

Description

Contextual Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemistry

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. eurekaselect.comresearchgate.net Its derivatives are known to exhibit a wide range of biological activities. eurekaselect.comresearchgate.net The pyrazole ring system is a versatile building block in the synthesis of various bioactive molecules.

Importance of Pyrazole-4-carboxylic Acid Scaffold in Organic Synthesis and Medicinal Chemistry

Within the broader family of pyrazoles, the pyrazole-4-carboxylic acid scaffold is of particular importance. This structural motif serves as a key intermediate in the synthesis of more complex molecules. The carboxylic acid group provides a convenient handle for further chemical modifications, allowing for the construction of a diverse library of compounds. In medicinal chemistry, pyrazole-4-carboxylic acid derivatives have been investigated for a variety of therapeutic applications. eurekaselect.comnih.gov They are also utilized in the development of metal-organic frameworks (MOFs). mocedes.org

Specific Focus on 5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid and its Derivatization Potential

This compound is a valuable intermediate in organic synthesis. The presence of a chloro substituent at the 5-position, a methyl group at the 3-position, and a carboxylic acid at the 4-position provides multiple sites for chemical modification. This allows for the synthesis of a wide array of derivatives with tailored properties. The derivatization potential of this compound is significant, with research focusing on the transformation of the carboxylic acid group into esters, amides, and other functional groups, as well as the substitution of the chloro group to introduce further diversity.

A common synthetic route to this class of compounds involves the oxidation of the corresponding 4-carbaldehyde. For instance, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can be oxidized using potassium permanganate (B83412) to yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. researchgate.netresearchgate.net This resulting carboxylic acid can then be converted to the corresponding carbonyl chloride, which is a highly reactive intermediate for the synthesis of various amides. researchgate.net

Overview of Current Research Landscape and Key Challenges

The current research landscape for this compound and its analogues is primarily focused on its application as a versatile building block in the synthesis of novel heterocyclic compounds with potential biological activities. A significant portion of the research involves the use of its derivatives, particularly the 1-phenyl substituted analogue, as a starting material for constructing more complex molecular architectures. researchgate.netresearchgate.netmdpi.com

Key challenges in this area include the development of more efficient and environmentally friendly synthetic methods. While established routes exist, there is a continuous drive for greener chemistry, which involves reducing the use of hazardous reagents and solvents. Another challenge lies in the exploration of the full derivatization potential of the molecule to generate novel compounds with unique properties. Furthermore, a deeper understanding of the structure-activity relationships of the resulting derivatives is crucial for the rational design of new functional molecules.

Detailed Research Findings

The following sections provide a more in-depth look at the chemical properties and synthesis of this compound and its derivatives.

Physicochemical Properties of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

While specific data for the 1H-pyrazole is limited in readily available literature, the closely related 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid provides a useful reference point for understanding the general characteristics of this class of compounds.

| Property | Value |

| Molecular Formula | C₁₁H₉ClN₂O₂ |

| Molecular Weight | 236.65 g/mol nih.gov |

| Melting Point | 219-221 °C researchgate.net |

| Appearance | White crystals researchgate.net |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 3 nih.gov |

| Rotatable Bond Count | 2 nih.gov |

Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

A common synthetic pathway to 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involves a two-step process starting from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Step 1: Vilsmeier-Haack Reaction

The first step is a Vilsmeier-Haack reaction to introduce a formyl group at the 4-position and chlorinate the 5-position. mdpi.com

Reactants: 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) mdpi.com

Product: 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde mdpi.com

Step 2: Oxidation

The resulting aldehyde is then oxidized to the carboxylic acid. researchgate.net

Reactant: 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde researchgate.net

Oxidizing Agent: Potassium permanganate (KMnO₄) researchgate.net

Product: 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid researchgate.net

Yield: 88% researchgate.net

A similar strategy can be employed for the synthesis of the title compound, this compound, starting from the corresponding 1H-pyrazolone. For example, ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate can be treated with phosphorus oxychloride to yield 5-chloro-1-methyl-4-pyrazole carboxylic acid. prepchem.com

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-methyl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-2-3(5(9)10)4(6)8-7-2/h1H3,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRGCZRXBDFQPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093414-62-0 | |

| Record name | 5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Chloro 3 Methyl 1h Pyrazole 4 Carboxylic Acid and Its Precursors

Classical Synthetic Routes to the Pyrazole (B372694) Core

The foundational step in synthesizing the target molecule is the construction of the pyrazole ring. Classical methods have established reliable pathways to pyrazole precursors, notably pyrazole-4-carbaldehydes, which serve as crucial intermediates.

Vilsmeier-Haack Reaction for Pyrazole-4-carbaldehyde Precursors

The Vilsmeier-Haack reaction is a widely employed method for the formylation of activated aromatic and heterocyclic compounds, including pyrazoles. mdpi.com This reaction introduces a formyl group (-CHO) at the 4-position of the pyrazole ring, yielding pyrazole-4-carbaldehyde derivatives. The reaction typically utilizes a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or phthaloyl dichloride. mdpi.combohrium.comresearchgate.net

The synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a direct precursor, is a prime example of this methodology. It begins with the cyclocondensation of ethyl acetoacetate (B1235776) and phenylhydrazine (B124118) to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. mdpi.com This intermediate is then subjected to the Vilsmeier-Haack reaction. In a typical procedure, phosphorus oxychloride is added dropwise to ice-cold dimethylformamide, followed by the addition of the pyrazolone (B3327878) derivative. The mixture is then heated, leading to a chloroformylation reaction that yields the desired 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. mdpi.comresearchgate.net

Recent advancements have focused on improving the efficiency and environmental footprint of the Vilsmeier-Haack reaction. Microwave-assisted syntheses have been shown to significantly reduce reaction times from hours to minutes and increase yields. bohrium.comdegres.eu These methods also explore the use of alternative Vilsmeier-Haack reagents to avoid toxic compounds like POCl₃. researchgate.net

Cyclization Reactions for 1H-Pyrazole Ring Formation

The formation of the 1H-pyrazole ring itself is a fundamental step that can be achieved through various cyclization strategies. A common and historical approach is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. jetir.org Variations of this reaction allow for the synthesis of a wide array of substituted pyrazoles.

Other notable methods for pyrazole synthesis include:

1,3-Dipolar Cycloaddition: This reaction involves the cycloaddition of diazoalkanes to carbon-carbon double bonds to form pyrazolines, which can then be oxidized to pyrazoles. nih.gov

Condensation of Hydrazines with α,β-Unsaturated Ketones: This method provides a direct route to pyrazole derivatives. nih.gov

Multicomponent Reactions: These reactions combine three or more reactants in a single step to construct the pyrazole ring, often offering high efficiency and atom economy. researchgate.net

These cyclization reactions are crucial for creating the initial pyrazole scaffold, which can then be further functionalized, for instance, by the Vilsmeier-Haack reaction, to introduce the necessary substituents for the synthesis of 5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid.

Oxidation Strategies for the Carboxylic Acid Moiety

Once the pyrazole-4-carbaldehyde precursor is obtained, the next critical step is the oxidation of the aldehyde group to a carboxylic acid group. This transformation requires carefully chosen oxidizing agents and conditions to ensure high yield and selectivity.

Use of Metal-Based Oxidants (e.g., Potassium Permanganate (B83412), Chromium Trioxide)

Traditional and effective methods for this oxidation often employ strong, metal-based oxidants.

Potassium Permanganate (KMnO₄): This powerful oxidizing agent is commonly used for the conversion of aldehydes to carboxylic acids. mychemblog.com The reaction is typically carried out in an aqueous medium, and the conditions can be acidic, basic, or neutral. mychemblog.comresearchgate.net For the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, the corresponding carbaldehyde is oxidized with potassium permanganate in water to yield the desired acid. researchgate.netresearchgate.net 3-Aryl(heteryl)-4-formylpyrazoles have been cleanly oxidized by potassium permanganate in a water-pyridine medium to afford high yields of the corresponding pyrazole-4-carboxylic acids. researchgate.net

Chromium Trioxide (CrO₃): Chromium-based reagents are also effective for various oxidation reactions. thieme-connect.com Chromium trioxide itself, or complexes of it, can be used for the oxidation of aldehydes. For instance, the chromium trioxide-3,5-dimethylpyrazole complex is a mild and selective oxidizing agent. rsc.org Complexes of chromium trioxide with other nitrogen-containing heterocycles like pyrazole and benzotriazole (B28993) have been shown to be effective in allylic oxidations, and benzotriazole-chromium trioxide complexes can oxidize primary alcohols to carboxylic acids. tandfonline.comtandfonline.com

Selective Oxidation Techniques and Conditions

Achieving selective oxidation of the aldehyde group without affecting other sensitive functional groups on the pyrazole ring is paramount. The choice of oxidant and reaction conditions plays a crucial role in this selectivity.

While strong oxidants like potassium permanganate are effective, milder and more selective methods are often sought to improve reaction control and minimize side products. For example, vanadium-catalyzed oxidation using hydrogen peroxide as the oxidant has been reported as an efficient method for converting pyrazole-4-aldehydes to their corresponding carboxylic acids. researchgate.net This highlights a move towards catalytic and more environmentally benign oxidation processes.

The conditions for oxidation must be carefully controlled. For instance, with potassium permanganate, the pH of the reaction medium can influence the reaction rate and outcome. mychemblog.com Similarly, when using chromium-based reagents, the formation of specific complexes can enhance selectivity. rsc.org

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of "green" and sustainable synthetic methods in organic chemistry. nih.govresearchgate.net This trend is also evident in the synthesis of pyrazole derivatives.

Modern approaches focus on several key principles:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol. jetir.orgthieme-connect.com

Catalysis: Employing catalysts to reduce the amount of reagents needed and to enable milder reaction conditions. This includes the use of solid-supported catalysts and organocatalysts. thieme-connect.com

Energy Efficiency: Utilizing alternative energy sources such as microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. bohrium.comdegres.eu

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. researchgate.net

For the synthesis of pyrazoles, solvent-free reactions and one-pot multicomponent reactions are gaining prominence as they align with the principles of green chemistry. tandfonline.com In the context of oxidizing pyrazole-4-carbaldehydes, the use of catalytic systems with environmentally benign oxidants like hydrogen peroxide represents a more sustainable alternative to stoichiometric heavy metal oxidants. researchgate.net The development of electrochemical oxidation methods also presents a promising avenue for cleaner functionalization of pyrazole compounds. mdpi.com

Catalytic Syntheses of Pyrazole-4-carboxylic Acids (e.g., Ru- and Cu-catalyzed methods)

Transition metal catalysis offers powerful and elegant routes to pyrazole-4-carboxylic acids, often proceeding under mild conditions with high functional group tolerance. Ruthenium and copper complexes have been particularly effective in this domain.

Ruthenium-Catalyzed Synthesis: A notable ruthenium-catalyzed method involves the non-decarboxylative rearrangement of 4-(2-hydroaminoalkylidenyl)-substituted isoxazol-5(4H)-ones. nih.gov This transformation, catalyzed by [RuCl₂(p-cymene)]₂, proceeds without any additives to yield pyrazole-4-carboxylic acids in fair to excellent yields. nih.gov The reaction mechanism is believed to divert from the classical decarboxylative path due to an intramolecular hydrogen bond in the substrate, leading to a vinyl Ru-nitrenoid intermediate that cyclizes to form the pyrazole ring. nih.gov This method has been successfully demonstrated on a gram scale, highlighting its potential for synthetic applicability. nih.gov

Copper-Catalyzed Synthesis: Copper catalysts are widely used for C-N bond formation, a key step in pyrazole synthesis. One approach involves the copper-catalyzed aerobic oxidative C(sp²)-H amination, providing a direct and efficient pathway to the pyrazole core. acs.org Another strategy utilizes a copper(II)-facilitated process involving the decarboxylation of 3,5-pyrazole-dicarboxylic acid to construct pyridyl-pyrazole skeletons, which demonstrates copper's role in activating substrates for C-N bond formation. rsc.org Additionally, copper(I) chloride has been used to catalyze the oxidative coupling of hydrazones to maleimides, forming fused pyrrolo[3,4-c]pyrazole systems, showcasing the versatility of copper in constructing complex pyrazole-containing heterocycles. acs.org

Table 1: Comparison of Ru- and Cu-Catalyzed Methods for Pyrazole Synthesis

| Catalyst Type | Typical Precursors | Key Transformation | Advantages | Reference |

|---|---|---|---|---|

| Ruthenium (e.g., [RuCl₂(p-cymene)]₂) | Substituted Isoxazol-5(4H)-ones | Non-decarboxylative rearrangement | High yields, additive-free, demonstrated gram-scale applicability. | nih.gov |

| Copper (e.g., Cu(I)/Cu(II) salts) | Hydrazones, 1,3-dicarbonyls, alkynes | Aerobic C-H amination, oxidative coupling, condensation | Mild conditions, high functional group tolerance, utilizes air as an oxidant in some cases. | acs.orgrsc.orgacs.org |

One-Pot and Multi-Component Reactions for Scaffold Assembly

One-pot and multi-component reactions (MCRs) represent a highly efficient strategy for assembling complex molecules like pyrazoles from simple starting materials in a single synthetic operation. beilstein-journals.org These reactions enhance synthetic efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. mdpi.comrsc.org

A common MCR for synthesizing pyrazole derivatives involves the condensation of a hydrazine, a 1,3-dicarbonyl compound (or a synthetic equivalent), and other components. nih.gov For instance, pyrazole-4-carboxylic acid ethyl esters can be synthesized in a one-pot, three-component reaction involving a phenylhydrazine, a benzaldehyde, and ethyl acetoacetate. sid.ir This modular approach allows for significant structural diversity in the final products. The reaction sequence often proceeds through a series of condensation, cyclization, and rearrangement steps. nih.gov For example, a widely used sequence is the Knoevenagel condensation, followed by a Michael addition and subsequent cyclization to form the pyrazole ring. mdpi.com

Table 2: Examples of Multi-Component Reactions for Pyrazole Synthesis

| Number of Components | Reactants | Resulting Scaffold | Key Features | Reference |

|---|---|---|---|---|

| Three | Aldehydes, β-ketoesters, hydrazines | Persubstituted Pyrazoles | Modular and efficient for creating diverse libraries. | beilstein-journals.org |

| Three | Phenylhydrazine, benzaldehyde, ethyl acetoacetate | Pyrazole-4-carboxylic acid ethyl esters | Utilizes an environmentally friendly, recyclable magnetic ionic liquid catalyst. | sid.ir |

| Four | Aldehyde, malononitrile, β-ketoester, hydrazine hydrate (B1144303) | Pyrano[2,3-c]pyrazoles | Rapid assembly of fused heterocyclic systems in a single vessel. | nih.gov |

Green Chemistry Principles in Synthetic Design (e.g., solvent selection, atom economy)

The application of green chemistry principles is paramount in modern synthetic design to minimize environmental impact. benthamdirect.com For pyrazole synthesis, this involves the use of eco-friendly solvents, development of catalyst-free or recyclable catalyst systems, and designing reactions with high atom economy. nih.govresearchgate.net

Solvent Selection: Traditional syntheses often rely on volatile organic compounds. Green alternatives include performing reactions in water, ionic liquids, or biodegradable solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). acs.orgthieme-connect.com Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. thieme-connect.com MCRs for pyrazole synthesis have been successfully conducted in aqueous media, often with the aid of a catalyst. acs.org

Catalysis: The use of recyclable, heterogeneous catalysts is a cornerstone of green synthesis. For example, magnetic ionic liquids have been employed as recyclable catalysts for the one-pot synthesis of pyrazole 4-carboxylic acid ethyl esters. sid.ir The catalyst can be easily separated using an external magnet and reused multiple times without significant loss of activity. sid.ir

Table 3: Application of Green Chemistry Principles in Pyrazole Synthesis

| Principle | Green Approach | Example | Benefit | Reference |

|---|---|---|---|---|

| Safer Solvents | Use of water, ionic liquids, or HFIP instead of volatile organic compounds. | Four-component synthesis of pyrano[2,3-c]pyrazoles in an aqueous medium. | Reduced toxicity, flammability, and environmental pollution. | mdpi.comthieme-connect.com |

| Atom Economy | Employing one-pot multi-component reactions. | Synthesis of thiazole-linked pyrazoles where water is the only byproduct. | Maximizes incorporation of starting materials into the final product, minimizing waste. | acs.org |

| Catalysis | Use of recyclable catalysts like magnetic ionic liquids or nanocatalysts. | Synthesis of pyrazole esters using a reusable magnetic ionic liquid catalyst. | Reduces catalyst waste and cost; simplifies product purification. | sid.ir |

Purification and Scale-Up Considerations in Industrial Synthesis

Transitioning a synthetic route from the laboratory to an industrial scale introduces significant challenges related to purification, safety, cost-effectiveness, and process control. For this compound and its derivatives, robust and scalable purification methods are essential for achieving the high purity required for subsequent applications.

Purification: The most common method for purifying solid pyrazole carboxylic acids is recrystallization. The choice of solvent is critical and is determined by the solubility profile of the product and its impurities. Common solvents used for the recrystallization of pyrazole derivatives include ethanol, isopropanol, or mixtures of alcohol and water. researchgate.netsid.irgoogle.com The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution. The resulting crystals are then filtered, washed with a cold solvent, and dried. researchgate.net

Scale-Up Considerations: Scaling up the synthesis requires careful consideration of several factors:

Reaction Kinetics and Thermodynamics: Reactions that are easily controlled in the lab may become difficult to manage on a larger scale due to exothermic events. Proper heat management through efficient reactor cooling systems is crucial.

Mixing: Ensuring homogenous mixing in large reactors is essential for consistent reaction outcomes and to avoid localized "hot spots."

Reagent Handling: The safe handling and addition of large quantities of potentially hazardous reagents, such as phosphorus oxychloride used in Vilsmeier-Haack reactions, require specialized equipment and protocols. mdpi.com

Product Isolation: Filtration and drying processes must be scaled up appropriately. Large-scale filtration may involve centrifuges or filter presses, and drying may be performed in vacuum ovens or specialized dryers.

Process Optimization: On an industrial scale, even small improvements in yield or reductions in reaction time can lead to significant cost savings. Continuous flow chemistry is an emerging alternative to batch processing that can offer better control, safety, and efficiency for large-scale production. The successful gram-scale synthesis of pyrazole-4-carboxylic acids via ruthenium catalysis is an example of a step towards larger-scale feasibility. nih.gov

Chemical Reactivity and Transformation Mechanisms of 5 Chloro 3 Methyl 1h Pyrazole 4 Carboxylic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site for chemical modification, enabling the synthesis of a variety of derivatives through reactions such as esterification, amidation, conversion to acid chlorides, and reduction.

Esterification and Amidation Reactions

The carboxylic acid group of 5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid readily undergoes esterification. For instance, the ethyl ester can be formed, which in some synthetic pathways is then hydrolyzed to yield the carboxylic acid. One documented method involves reacting ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate with phosphorus oxychloride, followed by neutralization and extraction to obtain ethyl 5-chloro-1-methyl-4-pyrazole carboxylate. prepchem.com

Amidation reactions are also common, providing access to a wide array of pyrazole-4-carboxamides. These reactions typically proceed through the more reactive acid chloride intermediate. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride has been reacted with various amines, such as substituted benzothiazol-2-ylamines and scribd.comresearchgate.netprepchem.comthiadiazol-2-ylamines, to produce the corresponding amides in good yields. researchgate.net These amides are of significant interest due to their potential biological activities. researchgate.net N-methyl amides, in particular, are valuable motifs in medicinal chemistry. rsc.org

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Ethanol, Acid Catalyst | Ethyl 5-chloro-3-methyl-1H-pyrazole-4-carboxylate |

| Amidation | Substituted Amines (e.g., benzothiazol-2-ylamine) | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid amides researchgate.net |

Conversion to Acid Chlorides and Other Reactive Derivatives

The conversion of the carboxylic acid to an acid chloride is a key step in enhancing its reactivity, particularly for subsequent amidation. nih.gov This transformation is commonly achieved using reagents like thionyl chloride (SOCl₂) prepchem.comlibretexts.org or sulfuric chloride. researchgate.net The resulting 5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride is a versatile intermediate for creating a diverse library of amide derivatives. researchgate.net

| Reagent | Product |

|---|---|

| Thionyl chloride (SOCl₂) prepchem.comlibretexts.org | 5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride |

| Sulfuric chloride | 5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride researchgate.net |

Reduction of the Carboxyl Group to Aldehyde or Alcohol

While direct reduction of the carboxylic acid is not extensively detailed in the provided context, the reverse reaction, oxidation of the corresponding aldehyde, is a known synthetic route to the carboxylic acid. researchgate.net For instance, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can be oxidized using potassium permanganate (B83412) to yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. researchgate.net The reduction of carboxylic acids to aldehydes or alcohols is a fundamental transformation in organic chemistry, typically accomplished with reagents like lithium aluminum hydride (LiAlH₄) for reduction to the alcohol.

| Reaction Type | Starting Material | Reagent | Product |

|---|---|---|---|

| Oxidation | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde researchgate.net | Potassium permanganate researchgate.net | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid researchgate.net |

Reactions of the Pyrazole (B372694) Ring and Substituents

The pyrazole ring itself, along with the chlorine and methyl substituents, offers additional avenues for chemical modification.

Nucleophilic Substitution at the C-5 Chlorine Atom

The chlorine atom at the C-5 position of the pyrazole ring is susceptible to nucleophilic substitution. This allows for the introduction of a variety of functional groups at this position. For example, reactions with arenethiols can lead to the formation of arylsulfanyl-substituted pyrazoles. researchgate.net Similarly, phenoxy derivatives can be synthesized by reacting with phenols in the presence of a base like potassium carbonate in DMF. researchgate.net

| Nucleophile | Product |

|---|---|

| Arenethiols researchgate.net | 5-(Arylsulfanyl)-3-methyl-1H-pyrazole-4-carboxylic acid derivatives researchgate.net |

| Phenols researchgate.net | 5-Phenoxy-3-methyl-1H-pyrazole-4-carboxylic acid derivatives researchgate.net |

Electrophilic Aromatic Substitution Patterns on the Pyrazole Nucleus

The pyrazole ring is an aromatic heterocycle, and as such, it can undergo electrophilic aromatic substitution. wikipedia.org The position of substitution is directed by the existing substituents. In general, for pyrazoles, the C-4 position is the most common site for electrophilic attack. scribd.com However, the presence of the carboxylic acid at C-4 and the chlorine at C-5 in the target molecule would likely deactivate the ring towards further electrophilic substitution and direct any incoming electrophile to other available positions, if the reaction were to occur. The specific substitution patterns for this heavily substituted pyrazole are not detailed in the provided search results, but general principles of electrophilic aromatic substitution on pyrazoles would apply. nih.gov Common electrophilic substitution reactions include nitration, sulfonation, and halogenation. scribd.commasterorganicchemistry.com

| Reaction | Reagents | Typical Position of Substitution |

|---|---|---|

| Nitration scribd.com | HNO₃ + H₂SO₄ scribd.com | C-4 scribd.com |

| Sulfonation scribd.com | Fuming H₂SO₄ scribd.com | C-4 scribd.com |

Derivatization at the N-1 Position of the Pyrazole Ring

The N-1 position of the pyrazole ring in this compound and its derivatives is a primary site for modification, allowing for the introduction of a wide range of alkyl and aryl substituents. These modifications are crucial for tuning the molecule's electronic properties and biological activity.

N-alkylation is a common strategy for derivatization. This can be achieved under basic conditions, where a base is used to deprotonate the pyrazole nitrogen, followed by the addition of an alkyl halide electrophile. Another effective method involves acid-catalyzed N-alkylation using trichloroacetimidate (B1259523) electrophiles. semanticscholar.org For instance, benzylic, phenethyl, and benzhydryl trichloroacetimidates have been used to successfully alkylate pyrazole rings in the presence of a Brønsted acid catalyst, providing good yields of the corresponding N-alkyl pyrazoles. semanticscholar.org Industrial-scale N-alkylation can also be performed in the gas phase by reacting the pyrazole derivative with an alcohol using a crystalline aluminosilicate (B74896) or aluminophosphate catalyst at high temperatures. google.com

N-arylation introduces aromatic substituents at the N-1 position. Copper-catalyzed N-arylation represents a significant method for this transformation, particularly for related 5-aminopyrazoles, leading to the synthesis of complex fused systems. rsc.org The prevalence of N-phenyl substituted derivatives, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, in the literature underscores the importance of this class of compounds. nih.gov

The choice of substituent at the N-1 position can influence the regioselectivity of subsequent reactions. For example, in the alkylation of asymmetrically substituted pyrazoles like 3-methyl-5-phenyl-1H-pyrazole, a mixture of two regioisomers can be formed. mdpi.com

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 4-Chloropyrazole | Phenethyl trichloroacetimidate / Acid catalyst | N-Phenethyl-4-chloropyrazole | N-Alkylation semanticscholar.org |

| Pyrazole | Methanol / Crystalline aluminosilicate catalyst | N-Methylpyrazole | Gas-Phase N-Alkylation google.com |

| 5-Aminopyrazole Derivative | Aryl Halide / Copper Catalyst | N-Aryl-5-aminopyrazole | N-Arylation rsc.org |

Formation of Fused Heterocyclic Systems Involving the Pyrazole Scaffold

The this compound scaffold is a valuable precursor for synthesizing fused heterocyclic systems, where the pyrazole ring is annulated with another ring system. These fused structures, such as pyrazolo[3,4-b]quinolines and pyrazolo[3,4-b]pyridines, are of significant interest in medicinal chemistry.

One prominent route to pyrazolo[3,4-b]quinolines involves the reaction of derivatives of the title compound with aromatic amines. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid can be reacted with various aryl amines, followed by a ring closure step often catalyzed by acids like AlCl₃, P₂O₅, or polyphosphoric acid. This sequence typically proceeds via an intramolecular Friedel-Crafts cyclialkylation. researchgate.net Multicomponent reactions, which allow for the synthesis of complex molecules in a single step, are also employed to create pyrazolo[3,4-b]quinolinone systems. researchgate.net

The synthesis of pyrazolo[3,4-b]pyridines often starts from 5-aminopyrazole derivatives, which can be condensed with 1,3-dicarbonyl compounds or their equivalents. mdpi.com A cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes provides another modern approach to halogen-functionalized pyrazolo[3,4-b]pyridines. nih.gov

| Pyrazole Precursor | Reactant(s) | Fused System Formed | Key Reaction Type |

|---|---|---|---|

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | Aryl amines / AlCl₃ or PPA | Pyrazolo[3,4-b]quinoline | Friedel-Crafts Cyclialkylation researchgate.net |

| 3-Methyl-1H-pyrazol-5(4H)-one | Aromatic aldehydes, Dimedone, Ammonium acetate | Pyrazolo[3,4-b]quinolin-5-one | Four-component heterocyclization sid.ir |

| 5-Aminopyrazole | 1,3-Diketones / Acetic acid | Pyrazolo[3,4-b]pyridine | Condensation/Cyclization mdpi.com |

| 5-Aminopyrazole | Alkynyl aldehydes / Silver or Iodine catalyst | Pyrazolo[3,4-b]pyridine | Cascade 6-endo-dig cyclization nih.gov |

Mechanistic Investigations of Key Transformations and Reaction Pathways

Understanding the mechanisms of these transformations is key to optimizing reaction conditions and extending their synthetic utility.

The formation of fused quinoline (B57606) rings often proceeds through an intramolecular Friedel-Crafts acylation or alkylation. wikipedia.orgnih.gov In this mechanism, the carboxylic acid (or more commonly, its corresponding acyl chloride) is activated by a Lewis acid like AlCl₃ to form a highly electrophilic acylium ion. This electrophile is then attacked by an activated aromatic ring in an intramolecular electrophilic aromatic substitution, forming the new six-membered ring. The reaction is completed by deprotonation, which restores aromaticity. wikipedia.orgyoutube.com When starting with a carboxylic acid, strong protic acids like polyphosphoric acid (PPA) can also facilitate this cyclization. masterorganicchemistry.com

The synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and α,β-unsaturated carbonyl compounds involves a sequence of steps. The mechanism typically begins with a Michael addition of the 5-aminopyrazole to the α,β-unsaturated system. This is followed by the cyclization of the pyridine (B92270) ring and subsequent elimination of water and oxidation to yield the final aromatic pyrazolo[3,4-b]pyridine scaffold. nih.gov

In the cascade synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes, the proposed mechanism starts with the condensation of the two reactants to form an imine intermediate. nih.gov A catalyst, such as a silver salt, then coordinates to the alkyne, activating it for a 6-endo-dig cyclization. The resulting intermediate then undergoes demetallation to afford the final product. nih.gov

These mechanistic pathways highlight the interplay of functional groups within the pyrazole precursor and the reagents, guiding the assembly of complex heterocyclic architectures.

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography of 5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid and its Derivatives

While the specific crystal structure of this compound has not been reported in the reviewed literature, extensive crystallographic data are available for its close derivatives. These structures provide a robust framework for understanding the molecular geometry, conformation, and intermolecular interactions characteristic of this substituted pyrazole (B372694) system.

The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, an immediate synthetic precursor, offers significant insight into the geometry of the core heterocyclic ring. researchgate.netlookchem.com In this derivative, the pyrazole ring is essentially planar. The substituents on the ring, such as the methyl and chloro groups, lie within this plane.

A key conformational feature observed in N-phenyl derivatives is the dihedral angle between the pyrazole ring and the N1-phenyl substituent. In the carbaldehyde derivative, this angle is substantial, measured at 72.8(1)°, indicating a significant twist of the phenyl group out of the pyrazole plane. researchgate.netlookchem.com This twisted conformation minimizes steric hindrance between the ortho-protons of the phenyl ring and the substituents at the C5 position of the pyrazole. Similarly, in other phenylpyrazole derivatives, these dihedral angles are observed to be significant, for instance, ranging from 47.4(3)° to 60.7(4)° in 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, which crystallized with three molecules in the asymmetric unit. cambridge.org For the parent this compound, which lacks the bulky N1-phenyl group, the carboxylic acid moiety is expected to be nearly coplanar with the pyrazole ring to maximize conjugation, though some rotation around the C4-C(OOH) bond is possible.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₉ClN₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.7637(4) |

| b (Å) | 6.8712(3) |

| c (Å) | 22.4188(10) |

| β (°) | 93.8458(14) |

| Volume (ų) | 1039.56(9) |

| Z (molecules/unit cell) | 4 |

The crystal packing of pyrazole derivatives is dominated by a network of intermolecular interactions that dictate the supramolecular architecture. For this compound, the primary interactions are predicted to be strong hydrogen bonds involving the carboxylic acid group and the pyrazole N-H.

Crystal structures of related pyrazole carboxylic acids show that the carboxylic acid moieties typically form centrosymmetric dimers through robust O–H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. cambridge.org Furthermore, the N-H group of the pyrazole ring is a potent hydrogen bond donor and can interact with the carbonyl oxygen of a neighboring carboxylic acid or the pyridine-like N2 atom of an adjacent pyrazole ring. mdpi.com This N–H···N or N–H···O=C hydrogen bonding leads to the formation of extended chains or tapes. researchgate.net

In the structure of the 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde derivative, the packing is influenced by weaker C–H···O interactions, where the aldehydic oxygen acts as an acceptor. researchgate.netlookchem.com While halogen bonding involving the chlorine atom at the C5 position is plausible, it is not reported as a dominant interaction in these known structures. π-π stacking interactions are also possible, particularly if the pyrazole rings of adjacent molecules are arranged in a parallel-displaced fashion, though this is often precluded by the formation of strong hydrogen-bonding networks.

Polymorphism, the ability of a compound to crystallize in multiple distinct solid-state forms, is a critical consideration in materials science and pharmaceuticals. While no specific polymorphic studies on this compound have been published, research on very close analogues strongly suggests that it is likely to exhibit this phenomenon.

A study on a series of simple 1H-pyrazole-4-carboxylic acids, including the non-chlorinated analogue 3-methyl-1H-pyrazole-4-carboxylic acid, revealed the existence of polymorphism. researchgate.net Different polymorphs arise from variations in the hydrogen-bonding patterns (e.g., catemers vs. tetramers) and molecular packing, leading to different crystal symmetries and physical properties. researchgate.net One of the polymorphs for both 1H-pyrazole-4-carboxylic acid and 3,5-dimethyl-1H-pyrazole-4-carboxylic acid was found to exhibit solid-state proton transfer. researchgate.net Given these findings in structurally similar compounds, it is reasonable to anticipate that this compound may also form multiple polymorphic structures under different crystallization conditions, each with unique packing arrangements and thermodynamic stability.

High-Resolution NMR Spectroscopy for Detailed Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution, assigning specific atoms, and investigating its dynamic behavior.

The combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton spectrum is expected to be relatively simple. A singlet in the downfield region (typically >12 ppm) would correspond to the acidic proton of the carboxylic acid. Another broad singlet, also likely downfield, would be assigned to the N-H proton of the pyrazole ring. A sharp singlet integrating to three protons, typically in the range of 2.3-2.6 ppm, would be characteristic of the C3-methyl group. researchgate.net

¹³C NMR: The proton-decoupled ¹³C spectrum would show five distinct signals. The signal for the carboxylic carbon (C=O) would appear furthest downfield (~160-170 ppm). The three aromatic carbons of the pyrazole ring would resonate in the approximate range of 105-150 ppm. The methyl carbon would appear furthest upfield (~10-15 ppm).

2D NMR: Two-dimensional techniques are crucial for confirming these assignments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the methyl protons with the methyl carbon, confirming their direct bond.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for establishing long-range connectivity. Key expected correlations would include a three-bond coupling (³J) between the methyl protons and the C3 and C4 carbons of the pyrazole ring. The N-H proton would likely show correlations to C5 and C3a. These correlations are definitive in piecing together the molecular framework. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can reveal through-space proximity. For instance, a NOESY cross-peak between the methyl protons and the N-H proton (depending on the dominant tautomer) could be observed, providing conformational information. nih.gov

| Atom/Group | Technique | Predicted Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| -COOH | ¹H NMR | >12 | C4, C=O |

| N-H | ¹H NMR | Variable, downfield | C5, C3 |

| -CH₃ | ¹H NMR | ~2.4 | C3, C4 |

| C=O | ¹³C NMR | ~165 | - |

| C3 | ¹³C NMR | ~148 | - |

| C4 | ¹³C NMR | ~110 | - |

| C5 | ¹³C NMR | ~140 | - |

| -CH₃ | ¹³C NMR | ~12 | - |

For N-unsubstituted pyrazoles like this compound, annular tautomerism is a key dynamic process. mdpi.com The proton on the pyrazole nitrogen can reside on either N1 or N2, leading to an equilibrium between two tautomeric forms: this compound and the less likely 3-chloro-5-methyl-1H-pyrazole-4-carboxylic acid.

In most solvents at room temperature, the rate of proton exchange between the two nitrogen atoms is very fast on the NMR timescale. researchgate.net This rapid exchange results in a time-averaged spectrum where chemically distinct but interconverting atoms (like C3 and C5) would show averaged chemical shifts. The observed structure appears symmetric with respect to the C3 and C5 positions if the populations of the two tautomers were equal.

However, due to the different electronic effects of the chloro (electron-withdrawing) and methyl (electron-donating) groups, the two tautomers are not energetically equivalent, and one form will predominate. The equilibrium can be studied using variable-temperature NMR spectroscopy. fu-berlin.de By lowering the temperature, it is often possible to slow the proton exchange rate sufficiently to observe separate, distinct signals for each tautomer in the ¹H and ¹³C NMR spectra. fu-berlin.debohrium.com Such studies would allow for the determination of the equilibrium constant (KT) and the thermodynamic parameters (ΔG, ΔH, ΔS) for the tautomeric process, providing fundamental insight into the compound's stability and reactivity in solution. The choice of solvent is also critical, as solvent polarity and hydrogen-bonding ability can significantly influence the position of the tautomeric equilibrium. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis

The infrared spectrum of a related compound, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, shows characteristic peaks that can be correlated to the pyrazole core of the target molecule. mdpi.com The stretching vibrations of the pyrazole ring are expected to appear in the fingerprint region of the IR spectrum.

The carboxylic acid moiety presents several characteristic vibrational modes. The most prominent is the C=O stretching vibration, which for carboxylic acids typically appears in the region of 1690–1750 cm⁻¹. nih.gov The precise frequency can be influenced by hydrogen bonding. The O-H stretch of the carboxylic acid group is expected to be a broad band in the region of 2500-3300 cm⁻¹, also due to hydrogen bonding.

The C-Cl stretching vibration will also be present, typically in the lower frequency region of the spectrum. The methyl group (CH₃) will exhibit symmetric and asymmetric stretching and bending vibrations.

Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch is typically strong in the IR spectrum, C=C and C=N stretching vibrations of the pyrazole ring are often more prominent in the Raman spectrum.

A comprehensive analysis of both IR and Raman spectra allows for a detailed assignment of the vibrational modes, confirming the presence of all key functional groups and providing insight into the electronic structure of this compound.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | IR |

| C=O Stretch | 1690-1750 | IR, Raman | |

| C-O Stretch | 1210-1320 | IR | |

| O-H Bend | 1395-1440 | IR | |

| Pyrazole Ring | N-H Stretch | ~3100-3300 | IR |

| C=N Stretch | ~1590-1650 | IR, Raman | |

| C=C Stretch | ~1450-1550 | IR, Raman | |

| Ring Breathing | Varies | Raman | |

| Methyl Group | C-H Stretch (asymmetric) | ~2960 | IR, Raman |

| C-H Stretch (symmetric) | ~2870 | IR, Raman | |

| C-H Bend (asymmetric) | ~1450 | IR | |

| C-H Bend (symmetric) | ~1375 | IR | |

| Chloro Group | C-Cl Stretch | 600-800 | IR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable technique for the unambiguous determination of the elemental composition of a molecule through the precise measurement of its mass-to-charge ratio (m/z). For this compound, HRMS provides the accurate mass, which can be used to confirm its molecular formula, C₅H₅ClN₂O₂. The calculated exact mass for the N-phenyl derivative, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (C₁₁H₉ClN₂O₂), is 236.0352552 Da. nih.gov

In addition to providing the accurate mass of the molecular ion, mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), elucidates the fragmentation pathways of the molecule. This fragmentation pattern is a molecular fingerprint that provides valuable structural information. For carboxylic acids, common fragmentation pathways include the loss of water ([M-H₂O]⁺), the hydroxyl group ([M-OH]⁺), and the entire carboxyl group ([M-COOH]⁺). libretexts.org

For this compound, the fragmentation is expected to be influenced by the pyrazole ring, the chloro substituent, and the methyl group. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).

A study on a derivative of the N-phenyl analog, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (5-substituted- mdpi.comnih.govlibretexts.orgthiadiazol-2-yl)amide, using electron ionization mass spectrometry (EI-MS) revealed fragment ions corresponding to the pyrazole core. researchgate.net This suggests that the pyrazole ring is a stable entity that can be observed in the mass spectrum.

A plausible fragmentation pathway for this compound under electrospray ionization (ESI) could involve initial decarboxylation, followed by further fragmentation of the pyrazole ring. The loss of the chlorine atom is another likely fragmentation event.

Table 2: Predicted HRMS Data and Major Fragments for this compound

| Ion | Molecular Formula | Calculated m/z | Description |

| [M+H]⁺ | C₅H₆ClN₂O₂⁺ | 177.0118 | Protonated molecular ion |

| [M-H₂O+H]⁺ | C₅H₄ClN₂O⁺ | 159.0012 | Loss of water |

| [M-COOH+H]⁺ | C₄H₅ClN₂⁺ | 132.0168 | Loss of carboxylic acid group |

| [M-Cl+H]⁺ | C₅H₆N₂O₂⁺ | 142.0429 | Loss of chlorine |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

No specific Density Functional Theory (DFT) or other quantum chemical calculations for 5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid were found in the available literature. Such studies would typically provide insights into the molecule's electronic properties and reactivity.

Electronic Structure and Molecular Orbital Analysis

Detailed analysis of the electronic structure, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap, is not available for this compound. These parameters are crucial for understanding the molecule's kinetic stability and chemical reactivity.

Reactivity Prediction and Reaction Pathway Modeling

There are no published studies on reactivity prediction or reaction pathway modeling for this compound. Computational models are often used to predict sites of electrophilic and nucleophilic attack and to elucidate potential reaction mechanisms, but this information could not be located for this specific compound.

Prediction of Spectroscopic Parameters

Computational predictions of spectroscopic parameters, such as vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis), for this compound have not been reported in the scientific literature.

Molecular Modeling and Dynamics Simulations

Information regarding molecular modeling and dynamics simulations for this compound is not publicly available. These methods are instrumental in exploring the compound's conformational behavior and interactions.

Conformational Space Exploration and Energy Landscapes

There are no documented studies on the conformational analysis or the potential energy landscapes of this compound. Such explorations would identify stable conformers and the energy barriers between them.

Intermolecular Interaction Analysis

Specific analyses of intermolecular interactions, such as hydrogen bonding patterns or other non-covalent interactions involving this compound, have not been detailed in the available research.

In Silico Screening and Molecular Docking Studies with Biological Targets

In silico screening and molecular docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a specific protein target. While studies focusing specifically on this compound are limited, research on closely related analogs provides valuable insights into its potential biological interactions.

Molecular docking studies on a series of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, which are structurally related to the target compound, have been performed to predict their binding interactions with the Epidermal Growth Factor Receptor (EGFR). These studies are crucial in understanding the potential of these compounds as EGFR inhibitors, a key target in cancer therapy. The predictions from such studies help in visualizing the binding pose of the ligand within the active site of the protein, identifying key amino acid residues involved in the interaction.

In a broader context, various pyrazole (B372694) derivatives have been the subject of molecular docking studies against a range of cancer-related protein targets. These targets include CRMP2, C-RAF, CYP17, c-KIT, VEGFR, and HDAC. For instance, a pyrazole derivative, M74, exhibited a significant binding affinity for CRMP2 with a docking score of -6.9 kcal/mol, which was superior to the standard drug nalidixic acid (-5.0 kcal/mol) mdpi.com. Such studies, while not on the exact target compound, highlight the potential of the pyrazole scaffold to interact with various biological macromolecules.

The interactions between the ligand and the protein are typically a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Molecular docking simulations can elucidate these interactions, providing a rationale for the observed binding affinity. For instance, the interaction of pyrazole derivatives with the DFG region of C-RAF, specifically with the residue Asp486, has been identified as a key factor for their inhibitory activity mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are instrumental in predicting the activity of new compounds and in understanding the structural features that are important for a particular biological effect.

Physicochemical descriptors are essential for predicting the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion (ADME). For the closely related compound, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, these descriptors have been computed and are available in public databases like PubChem nih.gov.

| Descriptor | Predicted Value |

|---|---|

| Molecular Weight | 236.65 g/mol |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 236.0352552 Da |

| Topological Polar Surface Area (TPSA) | 55.1 Ų |

These predicted values suggest that the compound generally adheres to Lipinski's rule of five, indicating good potential for oral bioavailability nih.gov.

QSAR studies on various classes of pyrazole derivatives have been conducted to understand the relationship between their structural features and biological activities. For instance, a 4D-QSAR analysis of pyrazole pyridine (B92270) carboxylic acid derivatives has been performed to predict their biological activity, resulting in a model with good predictive power (R² = 0.889 for the training set) nih.gov.

In another study focusing on 1H-pyrazole-4-carboxylic acid derivatives as ALKBH1 inhibitors, it was found that substitutions on the pyrazole ring, such as the introduction of a chloro or methyl group, led to a decrease in activity compared to the unsubstituted parent compound. This highlights the sensitivity of the biological activity to structural modifications on the pyrazole core.

Furthermore, 2D-QSAR studies on substituted pyrazolone (B3327878) derivatives as anti-inflammatory agents have been reported, where correlations between inhibitory activities and calculated predictor variables were established using partial least square regression methods hilarispublisher.com. Similarly, 3D-QSAR models have been developed for tetrasubstituted pyrazoles as COX-II inhibitors, yielding statistically significant models (r² = 0.958) that can be used to design novel inhibitors nih.gov. These examples, while not directly on this compound, demonstrate the utility of QSAR in guiding the design and optimization of pyrazole-based compounds with desired biological activities.

Derivatives and Their Biological Activity Profiles: Mechanistic and Pre Clinical Aspects

Design and Synthesis of Functionalized Derivatives

The chemical architecture of 5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid, featuring a carboxylic acid group, a reactive chloro substituent, and sites for N-substitution, offers multiple avenues for structural elaboration. Synthetic chemists have capitalized on this reactivity to generate libraries of compounds with diverse physicochemical properties and biological targets.

The carboxylic acid moiety at the C-4 position is a primary site for derivatization. Standard synthetic protocols are employed to convert the acid into more complex functional groups such as esters, amides, and hydrazides. The synthesis of amides often proceeds through an intermediate acid chloride. The carboxylic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) to form 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride. researchgate.net This highly reactive intermediate can then be reacted with various amines, including substituted anilines and heterocyclic amines like benzothiazol-2-ylamines, to yield the corresponding amide derivatives in good yields. researchgate.netnih.gov

Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. umich.edu Furthermore, these esters can serve as precursors for hydrazide derivatives. By refluxing the ethyl ester of the pyrazole (B372694) carboxylic acid with hydrazine (B178648) hydrate (B1144303), the corresponding 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid hydrazide can be produced. nih.govresearchgate.net These derivatives are not only final products but also serve as key intermediates for synthesizing further heterocyclic systems, such as pyrazolyl-oxadiazoles. umich.edu

| Derivative Type | Synthetic Approach | Key Reagents | Intermediate |

|---|---|---|---|

| Amides | Reaction with various amines | Thionyl chloride (SOCl₂), Substituted amines | Pyrazole-4-carbonyl chloride |

| Esters | Fischer esterification | Alcohol (e.g., Ethanol), Acid catalyst | Direct from carboxylic acid |

| Hydrazides | Reaction of ester with hydrazine hydrate | Hydrazine hydrate (N₂H₄·H₂O) | Pyrazole-4-carboxylate ester |

The biological activity of pyrazole derivatives is significantly influenced by the nature of the substituent on the ring nitrogen atom. scirp.org While the parent compound is a 1H-pyrazole, much of the synthetic exploration utilizes an N-substituted precursor, commonly a 1-phenyl or a 1-(substituted phenyl) group. benthamdirect.comresearchgate.netmdpi.com The synthesis of these N-substituted analogs often begins with the cyclocondensation reaction between a substituted phenylhydrazine (B124118) and a β-ketoester like ethyl acetoacetate (B1235776). mdpi.com

While the core focus is on the 5-chloro-3-methyl scaffold, modifying these positions provides another layer of structural diversity to explore new biological activities. Replacing the methyl group at the C-3 position with a bioisostere like a difluoromethyl (CHF₂) group has been investigated. The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid creates a new series of derivatives with altered lipophilicity and hydrogen bonding potential, leading to compounds with notable antifungal and antiviral activities. nih.govfrontiersin.org

Similarly, the chloro group at the C-5 position can be replaced with other functionalities. For example, derivatives featuring a 5-azido group have been synthesized from the corresponding 5-chloro precursor. yu.edu.jo These modifications can fundamentally alter the reactivity and biological properties of the pyrazole ring, opening up possibilities for developing agents with novel mechanisms of action.

Mechanistic Exploration of Biological Activities (In vitro and In silico Studies)

Derivatives of this compound have demonstrated a broad spectrum of biological activities, particularly as antimicrobial and anticancer agents. The exploration of their mechanisms of action often involves a combination of in vitro assays against specific cellular or molecular targets and in silico computational studies to predict binding modes and interactions.

The antimicrobial potential of pyrazole derivatives is well-documented. nih.gov In silico docking studies have been instrumental in elucidating their potential mechanisms of action. For antibacterial activity, pyrazole derivatives have been shown to bind to the active sites of essential bacterial enzymes. Molecular docking has indicated that these compounds can interact with Escherichia coli MurB and Staphylococcus aureus DNA gyrase B, both of which are crucial for bacterial cell wall synthesis and DNA replication, respectively. biointerfaceresearch.com Other identified targets include dihydropteroate (B1496061) synthase and glucosamine-6-phosphate synthase, which are involved in folate synthesis and cell wall formation. nih.gov

For antifungal activity, a primary target is the enzyme CYP51, also known as sterol 14-demethylase, which is vital for the synthesis of ergosterol, a key component of the fungal cell membrane. benthamdirect.com Pyrazole carboxamide derivatives have shown good activity against pathogens like Pythium ultimum. nih.gov The antiviral properties of pyrazole derivatives have also been noted, with some compounds showing a broad panel of activity in cell cultures. nih.gov

| Activity | Potential Target Enzyme | Function of Target | Organism Example |

|---|---|---|---|

| Antibacterial | DNA Gyrase B | DNA replication | S. aureus, B. subtilis |

| Antibacterial | MurB | Peptidoglycan synthesis | E. coli |

| Antibacterial | Dihydropteroate synthase | Folate synthesis | S. aureus |

| Antifungal | CYP51 (Sterol 14-demethylase) | Ergosterol synthesis | C. albicans |

| Antiviral | Various | Viral replication | Broad panel |

In the realm of oncology, pyrazole derivatives have emerged as potent anticancer agents, primarily acting through the inhibition of protein kinases and modulation of the cell cycle. nih.gov

Enzyme Inhibition: Many pyrazole-based compounds function as kinase inhibitors. They have shown inhibitory activity against several key kinases involved in cancer cell signaling and proliferation, including:

Cyclin-Dependent Kinases (CDKs): Derivatives have been developed as potent inhibitors of CDK2, a key regulator of cell cycle progression. rsc.org Inhibition of CDK1 has also been reported. nih.gov

Receptor Tyrosine Kinases (RTKs): Compounds have effectively inhibited EGFR (Epidermal Growth Factor Receptor), HER2 (Human Epidermal Growth Factor Receptor 2), and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), which are crucial for tumor growth, angiogenesis, and metastasis. rsc.org

Other Kinases: Inhibition of Aurora A kinase has also been demonstrated. nih.gov

Cell Cycle Modulation: The inhibition of these kinases disrupts the normal progression of the cell cycle, leading to arrest at specific checkpoints. This prevents cancer cells from dividing and can trigger apoptosis (programmed cell death).

G1/S Arrest: Inhibition of CDK2 can cause cells to arrest in the G1 phase, preventing entry into the DNA synthesis (S) phase. rsc.org

S/G2 Arrest: Some pyrazoline derivatives have been shown to arrest the cell cycle in the S and G2 phases. rsc.org

G2/M Arrest: Other pyrazolyl thiourea (B124793) derivatives induce a significant increase of cells in the G2/M phase, preventing mitosis. arabjchem.org

These actions are often accompanied by the modulation of apoptosis-related proteins, such as the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins like Bax and caspases 3 and 9. rsc.org

| Mechanism | Specific Target/Effect | Cancer Cell Line Examples |

|---|---|---|

| Enzyme Inhibition | CDK2 Inhibition | HCT-116 (Colon), MCF7 (Breast) |

| EGFR/HER2 Inhibition | HL-60 (Leukemia), MDA-MB-231 (Breast) | |

| VEGFR2 Inhibition | MCF-7 (Breast) | |

| Aurora A Kinase Inhibition | HCT116 (Colon) | |

| Cell Cycle Modulation | G0/G1 Arrest | Various hematologic and solid tumors |

| S/G2 Arrest | HL-60 (Leukemia) | |

| G2/M Arrest | Human cancer cells | |

| Apoptosis Induction | Modulation of Bcl-2, Bax, and Caspases | HL-60 (Leukemia), A549 (Lung) |

Anti-inflammatory Pathways and Target Modulation

Derivatives of this compound exert their anti-inflammatory effects through the modulation of key inflammatory pathways. The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents. researchgate.net These compounds are known to interfere with the arachidonic acid cascade, a critical pathway in the inflammatory response. bohrium.comnih.gov The pharmacological action of many anti-inflammatory drugs is based on the suppression of prostaglandin (B15479496) biosynthesis by inhibiting cyclooxygenase (COX) enzymes. nih.gov

Research has shown that certain pyrazole derivatives are effective inhibitors of various enzymes and mediators involved in inflammation, such as COX-2, 5-lipoxygenase (5-LOX), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). bohrium.com The selective inhibition of COX-2 is a particularly important target for anti-inflammatory therapies, as it is associated with fewer gastrointestinal side effects compared to non-selective COX inhibitors. researchgate.net The anti-inflammatory potential of pyrazole derivatives is often attributed to their ability to fit into the active site of these enzymes, thereby blocking their activity and reducing the production of pro-inflammatory mediators. bohrium.com

Enzyme Inhibition Studies

The inhibitory activity of this compound derivatives extends to a variety of enzymes implicated in numerous disease states.

Kinases: Protein kinases are crucial regulators of cellular signal transduction, and their aberrant activity is a hallmark of diseases like cancer and inflammatory disorders. rsc.orgnih.gov Pyrazole derivatives have been extensively investigated as protein kinase inhibitors. rsc.orgnih.govnih.gov For instance, densely functionalized pyrazole carboxamides and carboxylic acids have been synthesized and tested against a panel of kinases including CK2, AKT1, PKA, PKCα, and SAPK2a (p38). rsc.orgnih.gov The pyrazole scaffold can act as an adenine-mimetic pharmacophore, establishing key interactions within the ATP-binding site of kinases. nih.gov For example, the 3-aminopyrazole (B16455) scaffold is known to form hydrogen bonds with the hinge region of kinases like Aurora kinases. nih.gov Specific derivatives have shown potent inhibitory activity against kinases such as Janus kinases (JAK1 and JAK2), checkpoint kinase 1 (CHK1), and Bcr-Abl kinase. nih.govmdpi.com

Proteases: Proteases are enzymes that catalyze the breakdown of proteins and are involved in a wide range of physiological and pathological processes. Pyrazole derivatives have been explored as inhibitors of various proteases. For example, some have been investigated as inhibitors of the SARS-CoV 3C-like protease, an essential enzyme for viral replication. imrpress.com Additionally, pyrazole-containing compounds have been developed as inhibitors of BACE1 (β-site amyloid precursor protein cleaving enzyme 1), a key target in Alzheimer's disease research. nih.gov

COX-II: As mentioned in the anti-inflammatory section, cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade. Many pyrazole derivatives have been specifically designed and synthesized as selective COX-2 inhibitors. researchgate.netmdpi.com The selectivity for COX-2 over COX-1 is a critical factor in reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

MAO: Monoamine oxidases (MAO) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. benthamdirect.comingentaconnect.com Inhibitors of MAO are used in the treatment of neurological and psychiatric disorders like Parkinson's disease and depression. benthamdirect.comacs.org Novel series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives have been synthesized and shown to exhibit potent inhibitory activity against both MAO-A and MAO-B isoforms. acs.orgacs.org

Xanthine (B1682287) Oxidase: Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. tandfonline.com Overproduction of uric acid can lead to conditions like gout. tandfonline.com Pyrazole derivatives have been identified as promising inhibitors of xanthine oxidase. tandfonline.comnih.gov Some sulfur-containing pyrazole derivatives incorporated with 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) have shown moderate XO inhibitory activity. tandfonline.com Certain pyrazolyl analogues have demonstrated potent xanthine oxidase inhibitory activity, with IC50 values in the micromolar range. nih.gov

LD Transpeptidase: While specific studies on the inhibition of LD Transpeptidase by derivatives of this compound are not extensively detailed in the provided context, the broad spectrum of enzyme inhibitory activities of pyrazole derivatives suggests this as a potential area for future investigation.

Receptor Binding and Modulation

In addition to enzyme inhibition, derivatives of this compound also exhibit significant activity through binding to and modulating various cellular receptors.

Adenosine (B11128) Receptors: Adenosine receptors (ARs), which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors involved in a multitude of physiological processes. acs.org Pyrazole-containing scaffolds have been instrumental in the development of potent and selective antagonists for adenosine receptors. nih.gov The pyrazolo-triazolo-pyrimidine core, in particular, has been extensively studied, and by modifying substituents at various positions, compounds with high affinity and selectivity for different AR subtypes have been developed. nih.govnih.gov For instance, the introduction of a methyl group at the N6-position of certain 2-pyrazolyl-adenosine analogues led to a significant increase in A3-AR binding affinity and selectivity. figshare.com

EGFR: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a critical role in cell proliferation and survival, and its dysregulation is a key factor in the development of many cancers. frontiersin.orgtandfonline.com Pyrazole derivatives have been synthesized and evaluated as potent EGFR inhibitors. frontiersin.orgnih.govresearchgate.net Some fused pyrazole derivatives have shown potent dual inhibition of both EGFR and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). frontiersin.org The presence of specific functional groups, such as 5-imino and 6-amino groups, can provide additional hydrogen bonding within the EGFR active site, enhancing inhibitory activity. frontiersin.org

Structure-Activity Relationship (SAR) Elucidation

The biological activity of derivatives of this compound is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

Influence of Substituent Electronic and Steric Properties on Biological Efficacy

The nature, position, and electronic and steric properties of substituents on the pyrazole ring significantly influence the biological efficacy of the derivatives. researchgate.net

Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the pyrazole ring can alter the electron density of the molecule, thereby affecting its binding affinity to biological targets. researchgate.net For instance, in a series of pyrazole derivatives evaluated for anti-inflammatory activity, the presence of a p-nitrophenyl moiety connected to the pyrazole scaffold resulted in the highest activity, superior to the standard drug diclofenac (B195802) sodium. mdpi.com

Steric Factors: The size and spatial arrangement of substituents can also play a critical role. Bulky groups may cause steric hindrance, preventing the molecule from fitting into the active site of an enzyme or receptor, while smaller substituents might allow for a better fit and stronger interactions. researchgate.net

Identification of Pharmacophoric Elements within the Pyrazole Scaffold

Pharmacophore mapping helps in identifying the essential structural features of a molecule that are responsible for its biological activity. researchgate.net The pyrazole scaffold itself is a key pharmacophoric element, recognized for its ability to participate in various non-covalent interactions with biological targets. researchgate.net

Key pharmacophoric features often identified within pyrazole derivatives include:

Hydrogen Bond Donors and Acceptors: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, which is crucial for binding to many biological targets. nih.gov The N-unsubstituted pyrazole ring can simultaneously donate and accept hydrogen bonds. nih.gov

Aromatic/Hydrophobic Regions: The pyrazole ring and any attached aryl substituents provide hydrophobic surfaces that can engage in van der Waals and π-π stacking interactions with the target protein.

Specific Functional Groups: Functional groups attached to the pyrazole core, such as amide linkages, aliphatic piperidine (B6355638) moieties, or specific aryl groups, have been identified as important for specific biological activities like antimicrobial or anti-inflammatory effects. nih.gov For example, the 3-aminopyrazole scaffold is a well-established adenine-mimetic pharmacophore that can form hydrogen bonds with the hinge region of kinases. nih.gov

Through the systematic modification of these pharmacophoric elements, medicinal chemists can design and synthesize novel derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties.

Advanced Applications in Materials Science and Catalysis

Utility as Ligands in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. researchgate.net The choice of the organic linker is crucial as it dictates the structure, porosity, and functional properties of the resulting MOF. researchgate.netresearchgate.net Pyrazole (B372694) carboxylic acid derivatives, including 5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid, are effective ligands for constructing robust and functional MOFs due to their ability to form strong coordination bonds with metal centers. globethesis.comresearchgate.net

The design of MOFs using pyrazole carboxylic acid linkers leverages the dual functionality of the molecule. The carboxylic acid group readily coordinates with metal ions, while the nitrogen atoms of the pyrazole ring can also participate in forming stable metal-N bonds, leading to diverse and stable framework structures. globethesis.comdntb.gov.ua The synthesis of these materials typically involves solvothermal or hydrothermal methods, where the pyrazole carboxylic acid ligand and a metal salt are heated in a solvent, leading to the self-assembly of the crystalline MOF structure. acs.org